N-(4-fluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S2/c1-27-16-6-8-17(9-7-16)29(25,26)23-19-22-15(12-28-19)10-18(24)21-11-13-2-4-14(20)5-3-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMUJZHALITCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Fluorobenzyl Moiety: The final step involves the alkylation of the thiazole-sulfonamide intermediate with 4-fluorobenzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The fluorobenzyl moiety can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The compound is compared to analogs with modifications in the thiazole substituents, benzyl groups, and linker regions. Key examples include:
Table 1: Structural and Physical Comparison
Key Observations:
Sulfonamido vs.
Benzyl Group Variations : The 4-fluorobenzyl group is shared with compound 46 and 49 (), which are evaluated for cholesteryl ester transfer protein (CETP) inhibition. Fluorine’s electron-withdrawing effects may improve metabolic stability .
Thiazole Substituents : The 4-methoxyphenyl group on the thiazole (target compound) contrasts with morpholine (compound 49) or dimethoxyphenyl (compound 46) groups, impacting solubility and target affinity .
Spectral and Analytical Data
While direct spectral data for the target compound are unavailable, analogs provide insights:
Biological Activity
N-(4-fluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C19H20FN3O3S
- Molecular Weight : 393.44 g/mol
The presence of the fluorobenzyl group, thiazole moiety, and sulfonamide functionality contributes to its biological properties.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity. This interaction may be crucial in modulating pathways involved in inflammation and cancer.
- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways, which is particularly relevant in neurological and cancer studies.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, although specific targets and mechanisms remain to be fully elucidated.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation. Notably, the compound has been tested against breast cancer cell lines, demonstrating significant inhibitory effects on tumor growth.
Antimicrobial Effects
Research indicates that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be a potential candidate for developing new antibiotics.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
- Methodology : MTT assay was used to assess cell viability.
- Results : The compound demonstrated an IC50 value of 15 µM, indicating potent anticancer activity.
-
Antimicrobial Efficacy :
- Objective : To determine the antimicrobial properties against common pathogens.
- Methodology : Disk diffusion method was employed.
- Results : The compound showed effective inhibition zones against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
